N1,N1,N6,N6-Tetramethyladipamide

Description

Contextualization within Amide Chemistry

Amides are a cornerstone of organic chemistry, recognized for their significant presence in pharmaceuticals, materials science, and biochemistry. numberanalytics.com The amide bond is one of the most studied functional groups in organic synthesis. acs.orgacs.org The synthesis of amides has historically presented challenges, prompting continuous research into more efficient and selective methods. numberanalytics.com N1,N1,N6,N6-Tetramethyladipamide, as a tertiary diamide (B1670390), offers a specific example of the structural diversity within the amide family. Its tertiary nature, with two methyl groups on each nitrogen atom, influences its chemical behavior, distinguishing it from primary or secondary amides. vulcanchem.com

Significance of Diamides in Organic Synthesis and Beyond

Diamides, compounds containing two amide functional groups, are of considerable interest in both industrial and academic spheres. acs.org They serve as building blocks in the synthesis of more complex molecules and are investigated for their potential biological activities. acs.orgresearchgate.net For instance, certain diamide derivatives have been explored for their insecticidal properties. researchgate.net The synthesis of diamides, particularly from dicarboxylic acids and amines, can be challenging due to the production of water as a byproduct, which can interfere with certain catalysts. acs.org

Overview of Research Trajectories for this compound

Research involving this compound has generally focused on its synthesis and its utility as a specialized solvent or reagent. While not as extensively studied as some other diamides, its unique properties make it a subject of interest in specific synthetic contexts. The primary route to its synthesis involves the reaction of adipoyl chloride with dimethylamine (B145610).

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 3644-93-7 |

| Physical Form | Solid |

| Boiling Point | 331.4 °C at 760 mmHg |

| Flash Point | 138.7 °C |

| Density | 0.989 g/cm³ |

| Polar Surface Area | 40.62 Ų |

| Source: vulcanchem.comsigmaaldrich.com |

Interactive Data Table: Physicochemical Properties

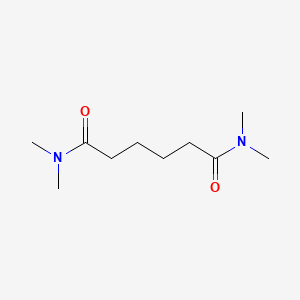

Structure

2D Structure

Propriétés

IUPAC Name |

N,N,N',N'-tetramethylhexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-11(2)9(13)7-5-6-8-10(14)12(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRBVISIJKTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189964 | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-93-7 | |

| Record name | N1,N1,N6,N6-Tetramethylhexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3644-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N1,n1,n6,n6 Tetramethyladipamide

Established Synthetic Routes to N1,N1,N6,N6-Tetramethyladipamide

The conventional synthesis of this compound primarily relies on amidation reactions, which involve the coupling of an adipic acid derivative with dimethylamine (B145610). These methods are well-established in organic chemistry for creating amide bonds.

Amidation Reactions for this compound Synthesis

Amidation is the cornerstone of this compound synthesis, with two main pathways being prominent: one starting from a highly reactive acid chloride and the other from the parent dicarboxylic acid using activating agents.

The reaction between adipoyl chloride and dimethylamine represents a classic and highly efficient method for synthesizing this compound. Adipoyl chloride, a diacyl chloride, is significantly more reactive than its parent carboxylic acid, adipic acid. wikipedia.org This pathway is analogous to the well-known Schotten-Baumann reaction conditions used in the synthesis of polyamides like Nylon 6,6, where adipoyl chloride is reacted with a diamine. wikipedia.org

The synthesis involves the nucleophilic acyl substitution where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the adipoyl chloride. This process occurs twice to yield the final this compound. An excess of dimethylamine or the addition of a non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The high reactivity of adipoyl chloride ensures that the reaction can often proceed rapidly and at low temperatures, leading to high yields of the desired diamide (B1670390).

Directly reacting a carboxylic acid with an amine is often challenging because the acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, activating agents are employed to convert the carboxylic acid's hydroxyl groups into better leaving groups, thus facilitating nucleophilic attack by the amine. libretexts.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activating agents for this purpose. chemistrysteps.comresearchgate.net The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (dimethylamine in this case) to form the amide bond, releasing a urea (B33335) derivative as a byproduct. chemistrysteps.comlibretexts.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to suppress side reactions and increase reaction rates and yields. researchgate.netnih.gov For the synthesis of this compound, adipic acid would be treated with at least two equivalents of both dimethylamine and the activating agent. A general procedure involves dissolving the adipic acid and an acyl transfer agent like DMAP, adding the amine, and then introducing the carbodiimide coupling agent, such as EDC. researchgate.net

Table 1: Comparison of Common Activating Agents for Amide Synthesis

| Activating Agent | Full Name | Byproduct | Solubility of Byproduct |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC-urea derivative | Water-soluble |

Alternative Precursors and Reaction Conditions for this compound Formation

Beyond the use of adipic acid and its acid chloride, other derivatives can serve as precursors for this compound. One notable alternative involves the transamidation of adipate (B1204190) esters. A patented method describes the synthesis via the reaction of dimethyl adipate with dimethylamine. google.com

In this process, dimethyl adipate is reacted with dimethylamine in the presence of an alkali metal alkoxide catalyst, such as sodium methoxide. The reaction is typically exothermic. The process yields a mixture containing the desired N,N,N',N'-tetramethyl adipamide (B165785) along with the mono-amide intermediate, N,N-dimethyl adipamide methyl ester. google.com The products can then be separated and purified through distillation. google.com This method provides a pathway that avoids the use of harsh chlorinating agents like thionyl chloride, which are needed to produce adipoyl chloride.

Development of Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and atom-economical methods for amide bond formation. These efforts aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Catalytic Synthesis of this compound

The direct catalytic amidation of carboxylic acids with amines is a highly desirable green alternative to traditional methods. This approach forms the amide bond with the sole byproduct being water, thus exhibiting high atom economy. Various catalytic systems have been developed to facilitate this transformation, which is otherwise limited by the formation of unreactive ammonium carboxylate salts.

While specific studies on the catalytic synthesis of this compound are not extensively detailed in the literature, the general principles of catalytic amidation of dicarboxylic acids are applicable. These reactions often require elevated temperatures to drive off the water formed. Boron-based catalysts, such as boric acid and various boronic acids, have been shown to be effective for direct amidations. These catalysts activate the carboxylic acid group, facilitating the nucleophilic attack by the amine. The reaction using dimethyl adipate and an alkali metal alkoxide catalyst can also be viewed as a catalytic process. google.com These catalytic methods represent a more environmentally benign route by avoiding the stoichiometric generation of waste products associated with activating agents like carbodiimides or the use of acid chlorides.

Solvent-Free and Atom-Economical Routes to this compound

One promising approach involves the direct condensation of adipic acid with dimethylamine. This reaction can be facilitated by a catalyst under solvent-free conditions, often employing heat to drive the reaction to completion. A notable example of a green chemistry approach is the use of boric acid as a catalyst. semanticscholar.orgresearchgate.net This method involves the simple trituration (grinding) of the reactants with the catalyst, followed by direct heating. semanticscholar.orgresearchgate.net This process is advantageous due to its simplicity, the ready availability and low toxicity of the catalyst, and the elimination of solvent, which simplifies product isolation and reduces environmental impact. semanticscholar.orgresearchgate.net

Another avenue for atom-economical synthesis involves the use of heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. For the synthesis of diamides, heterogeneous Lewis acid catalysts such as niobium pentoxide (Nb2O5) have shown considerable promise. nih.govacs.org These catalysts can effectively promote the amidation reaction between a dicarboxylic acid like adipic acid and an amine. nih.govacs.org The reaction typically proceeds by heating a mixture of the reactants with the catalyst, and the only byproduct is water, making it a highly atom-economical process. nih.govacs.org

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthetic yield and purity of this compound is crucial for its practical application. This involves a systematic study of various reaction parameters to identify the conditions that afford the highest quality product in the most efficient manner.

Key parameters that are typically optimized include the reaction temperature, reaction time, and the molar ratio of the reactants. For instance, in the synthesis of diamides using a heterogeneous catalyst like Nb2O5, the reaction is typically conducted at an elevated temperature, such as the reflux temperature of a high-boiling-point solvent like o-xylene (B151617) (around 135 °C), to ensure a reasonable reaction rate. nih.govacs.org The optimal reaction time is determined by monitoring the progress of the reaction, often through techniques like thin-layer chromatography (TLC) or gas chromatography (GC), to ensure complete conversion of the starting materials without significant decomposition of the product.

The stoichiometry of the reactants is another critical factor. A slight excess of the more volatile reactant, in this case, dimethylamine, might be used to drive the reaction to completion, especially in an open system. However, in a closed system, a precise 1:2 molar ratio of adipic acid to dimethylamine is theoretically required.

Purification of the final product is essential to remove any unreacted starting materials, catalyst residues, and byproducts. Common purification techniques for solid compounds like this compound include recrystallization. nih.govacs.org The choice of solvent for recrystallization is critical; it should readily dissolve the compound at an elevated temperature but have low solubility at room temperature to allow for efficient recovery of the pure product. After recrystallization, the purity of the compound is typically assessed using analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR spectroscopy.

Below are interactive data tables summarizing typical reaction conditions and findings for the synthesis of diamides, which can be applied to the synthesis of this compound.

Table 1: Catalyst Screening for Diamide Synthesis

| Catalyst | Reaction Time (hours) | Yield (%) |

| Nb2O5 | 12 | 92 |

| TiO2 | 12 | 75 |

| Al2O3 | 12 | 68 |

| ZnO | 12 | 55 |

This table is based on general findings for the synthesis of diamides from dicarboxylic acids and amines using various heterogeneous catalysts. nih.govacs.org

Table 2: Optimization of Reaction Conditions for Nb2O5-Catalyzed Diamide Synthesis

| Parameter | Condition | Yield (%) |

| Temperature (°C) | 120 | 85 |

| Temperature (°C) | 135 | 92 |

| Temperature (°C) | 150 | 90 |

| Catalyst Loading (mol%) | 1 | 88 |

| Catalyst Loading (mol%) | 2 | 92 |

| Catalyst Loading (mol%) | 5 | 93 |

This table illustrates the typical optimization of reaction parameters for the synthesis of diamides using a heterogeneous catalyst. nih.govacs.org

Reaction Mechanisms and Chemical Reactivity of N1,n1,n6,n6 Tetramethyladipamide

General Reactivity Profiles of Tertiary Diamides

N1,N1,N6,N6-Tetramethyladipamide is a tertiary diamide (B1670390), meaning it possesses two amide groups where the nitrogen atom is bonded to three carbon atoms. The reactivity of such amides is fundamentally governed by the electronic and steric properties of the amide functional group. The carbon-nitrogen bond of carboxamides is known to be extremely stable under most conditions. acs.org This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom interacts with the p-orbital of the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon and imparts a partial double-bond character to the C-N bond, making it stronger and more resistant to cleavage. youtube.combham.ac.uk

In tertiary amides like this compound, the absence of N-H protons prevents reactions that proceed via deprotonation of the nitrogen atom. Furthermore, the presence of two methyl groups on each nitrogen atom introduces steric hindrance, which can hinder the approach of nucleophiles to the carbonyl carbon. ncert.nic.in Consequently, tertiary amides are among the least reactive of the carboxylic acid derivatives, requiring forcing conditions or specific catalytic activation to undergo reactions such as hydrolysis or transamidation. bham.ac.ukchemistryviews.org

Hydrolysis Pathways of this compound

The hydrolysis of this compound to adipic acid and dimethylamine (B145610) can be achieved under either acidic or basic conditions, though it is generally a slow process. byjus.com

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis requires strong conditions, such as heating with concentrated aqueous alkali. byjus.comchemistrysteps.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate. The expulsion of the leaving group, a dimethylamide anion (a very strong base and thus a poor leaving group), is an extremely unfavorable and rate-limiting step. chemistrysteps.com The reaction is driven forward by an irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion, ultimately yielding a carboxylate salt. chemistrysteps.com

Table 1: Comparison of Hydrolysis Pathways for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH) and heat |

| Initial Step | Protonation of the carbonyl oxygen. youtube.combyjus.com | Nucleophilic attack by hydroxide on the carbonyl carbon. chemistrysteps.com |

| Key Intermediate | Positively charged tetrahedral intermediate. | Negatively charged tetrahedral intermediate. |

| Leaving Group | Dimethylamine (R₂NH), a neutral molecule. masterorganicchemistry.com | Dimethylamide anion (R₂N⁻), a very strong base. chemistrysteps.com |

| Reversibility | Irreversible, as the amine product is protonated. youtube.com | Essentially irreversible, due to the final deprotonation of the carboxylic acid. bham.ac.uk |

| Products | Adipic acid and dimethylammonium salt. | Adipate (B1204190) salt and dimethylamine. |

Transamidation and Exchange Reactions Involving this compound

Transamidation is the conversion of one amide into another by reaction with an amine. For unactivated tertiary amides like this compound, this transformation is particularly challenging due to the robust nature of the amide C–N bond. acs.orgrsc.org However, significant progress has been made using transition metal or Lewis acid catalysts to facilitate this reaction. rsc.org

Catalytic systems based on metals such as zirconium, hafnium, iron, palladium, and tungsten have been developed to enable the cleavage of the tertiary amide C-N bond and subsequent reaction with a primary or secondary amine. acs.orgchemistryviews.orgrsc.orgorganic-chemistry.org For instance, zirconium(IV) and hafnium(IV) amido complexes have been shown to be highly efficient catalysts for equilibrium-controlled transamidation between tertiary amides and secondary amines, with some reactions proceeding rapidly even at room temperature. acs.org Other methods may require more vigorous conditions, such as the use of tungsten catalysts at elevated temperatures. chemistryviews.org These catalytic cycles typically involve activation of the amide, cleavage of the C-N bond, and formation of a new amide bond.

Table 2: Selected Catalytic Systems for Transamidation of Tertiary Amides

| Catalyst System | Amine Reactant | Conditions | Efficacy |

| Zr(NMe₂)₄ / Hf(NMe₂)₄ | Secondary Amines | Room temperature to 90 °C | Highly efficient for equilibrium-controlled reactions; can promote amide metathesis. acs.org |

| Fe(III) Hydrated Salts | Primary and Secondary Amines | 5 mol% catalyst | Effective for a wide range of amides and amines. organic-chemistry.org |

| Potassium tert-butoxide | Aryl, Heteroaryl, Aliphatic Amines | Room temperature | Transition-metal-free; provides secondary amides in high yields. organic-chemistry.org |

| WCl₆ / 1,10-phenanthroline | Aromatic, Aliphatic, Heterocyclic Amines | 140 °C | Broadly applicable for tertiary alkyl amides. chemistryviews.org |

| PdCl₂ / DTBP | Tertiary Amines | 100 °C | Enables transamidation via C-N bond cleavage of both reactants. rsc.org |

Interaction of this compound with Electrophiles and Nucleophiles

The interaction of this compound with electrophiles and nucleophiles is centered on the amide functional group.

Interaction with Electrophiles: The most basic site in an amide is the carbonyl oxygen, not the nitrogen, whose lone pair is involved in resonance. youtube.com Therefore, electrophiles, such as protons (H⁺) or Lewis acids, will coordinate to the carbonyl oxygen atoms of this compound. This interaction, as seen in acid-catalyzed hydrolysis, makes the carbonyl carbon more electrophilic and activates the amide group toward nucleophilic attack.

Interaction with Nucleophiles: The carbonyl carbon atom is the primary electrophilic site and is susceptible to attack by nucleophiles. However, due to the resonance stabilization and steric hindrance of the tertiary amide, this compound is a relatively weak electrophile. bham.ac.ukncert.nic.in Strong nucleophiles are generally required for a reaction to occur. The reaction with hydroxide ions during base-catalyzed hydrolysis is a prime example of a nucleophilic attack on the carbonyl carbon. chemistrysteps.com The low reactivity of amides toward nucleophiles contrasts with that of more reactive carbonyl compounds like aldehydes or acid chlorides. ncert.nic.in

Radical Reactions and Photochemistry of this compound

The involvement of this compound in radical reactions would likely proceed through the formation of an amidyl radical or a radical centered on one of the alkyl chains. Amidyl radicals can be generated, for example, through the photodecomposition of N-bromoamide precursors. cdnsciencepub.com Once formed, these radicals can participate in intramolecular hydrogen abstraction or intermolecular reactions. cdnsciencepub.com For this compound, a radical could potentially be formed at one of the N-methyl groups or along the adipoyl backbone via hydrogen atom abstraction.

The photochemistry of amides is a complex field. The amide group itself is a chromophore that can absorb UV light. Photoredox catalysis has emerged as a powerful tool for amide transformations. For instance, photocatalytic methods can be used to generate amidyl radicals for use in cyclization reactions or to facilitate other transformations like the formation of N,O-acetals from related enamide structures. rsc.orgnih.gov While specific photochemical studies on this compound are not extensively detailed, the general principles of amide photochemistry suggest that under UV irradiation or in the presence of a suitable photocatalyst, it could undergo various transformations, including radical-mediated C-H functionalization or fragmentation. nih.govorganic-chemistry.org

Computational and Theoretical Studies on N1,n1,n6,n6 Tetramethyladipamide

Molecular Conformation and Isomerism of N1,N1,N6,N6-Tetramethyladipamide

A thorough investigation of the molecular conformation of this compound would involve identifying its most stable three-dimensional structures. This analysis would consider the rotation around its single bonds, leading to various conformers. The study of isomerism would explore different spatial arrangements of its atoms, which could influence its physical and chemical properties. Without specific research, any discussion on the preferred conformations or the energy barriers between them would be purely speculative.

Electronic Structure and Bonding Analysis of this compound

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide insights into the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds within the molecule. This information is crucial for understanding its stability and reactivity.

Spectroscopic Property Prediction for this compound

Computational methods can also predict spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental data and confirming the molecule's structure. However, no such predictive studies for this compound have been found in the public domain.

Reaction Mechanism Elucidation via Computational Methods for this compound

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species. By modeling the transition states and intermediates, researchers can determine the most likely reaction mechanisms and predict reaction rates.

Solvent Effects on this compound Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the interaction between this compound and different solvent molecules. This would help in understanding how factors like polarity and hydrogen bonding affect its solubility, stability, and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. Developing such models for analogs of this compound would require a dataset of related compounds with known activities or properties. These models could then be used to design new molecules with desired characteristics. No such modeling studies involving this compound or its close analogs were identified.

Advanced Spectroscopic and Analytical Characterization of N1,n1,n6,n6 Tetramethyladipamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N1,N1,N6,N6-Tetramethyladipamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignments.

¹H NMR and ¹³C NMR Assignments for this compound

Due to the symmetrical nature of this compound, its ¹H and ¹³C NMR spectra are expected to be relatively simple. The molecule possesses a plane of symmetry through the center of the C-C bond between the two central methylene (B1212753) groups of the adipoyl chain.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the four equivalent N-methyl groups would give rise to a single, intense singlet. The chemical shift of this peak is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom. The methylene protons of the adipoyl chain would appear as multiplets. The protons on the carbons alpha to the carbonyl groups (C2 and C5) are expected to be deshielded compared to the protons on the beta carbons (C3 and C4).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the molecule's symmetry. Distinct signals are expected for the carbonyl carbons, the N-methyl carbons, and the two different types of methylene carbons in the aliphatic chain. The carbonyl carbons will appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen. The chemical shifts of the N-methyl carbons are also characteristic.

Predicted NMR Data: In the absence of experimentally acquired spectra in publicly available literature, predicted NMR data provides a valuable reference. The predicted chemical shifts are calculated based on established empirical models and quantum mechanical calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.9 (s, 12H) | 36.0 |

| -CH₂-C=O | 2.3 (t, 4H) | 34.0 |

| -CH₂-CH₂- | 1.6 (m, 4H) | 25.0 |

| C=O | - | 173.0 |

Note: Predicted data is based on computational models and may differ from experimental values. s = singlet, t = triplet, m = multiplet.

2D NMR Techniques for Structural Elucidation of this compound

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons of adjacent methylene groups in the adipoyl chain. Specifically, a cross-peak would be observed between the signals of the α-methylene protons and the β-methylene protons, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would show cross-peaks connecting the ¹H signal of each methylene group to its corresponding ¹³C signal, and the N-methyl proton signal to the N-methyl carbon signal. This allows for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC correlations would be expected between the N-methyl protons and the carbonyl carbon, as well as the N-methyl carbon itself. Additionally, correlations between the α-methylene protons and the carbonyl carbon would further solidify the structural assignment.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Fragmentation Pathways of this compound

Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound would be formed. Due to the presence of amide functionalities, characteristic fragmentation pathways are expected. The primary fragmentation is likely to be α-cleavage adjacent to the carbonyl group or the nitrogen atom.

A prominent fragmentation pathway for amides is the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable acylium ion. Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available, which is the case in the adipoyl chain.

Expected Fragmentation Ions:

[M]⁺˙: The molecular ion at m/z 200.

[M - CH₃]⁺: Loss of a methyl group.

[M - N(CH₃)₂]⁺: Loss of the dimethylamino group.

[C₄H₈CON(CH₃)₂]⁺: Cleavage of the central C-C bond of the adipoyl chain.

[CON(CH₃)₂]⁺: The dimethylaminocarbonyl cation at m/z 72.

High-Resolution Mass Spectrometry for this compound

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the compound. For this compound (C₁₀H₂₀N₂O₂), the theoretical exact mass of the molecular ion [M+H]⁺ is 201.1598. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the correct molecular formula.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group. This band typically appears in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic C=O stretching vibration, although its intensity might be weaker compared to the IR spectrum. The C-C and C-H stretching and bending vibrations of the aliphatic chain would also be observable. As Raman and IR spectroscopy are governed by different selection rules, they provide complementary information for a complete vibrational analysis.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 | Medium to Strong |

| C=O Stretch (amide) | 1630-1680 | 1630-1680 | Strong (IR), Medium (Raman) |

| C-N Stretch | 1400-1450 | 1400-1450 | Medium |

| CH₂ Bend (scissoring) | ~1465 | ~1465 | Medium |

Note: Predicted data based on typical functional group frequencies.

Chromatographic Methods for Purity Assessment and Quantification of this compound

The purity and quantification of this compound are critical parameters in various industrial and research applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) coupled with various detectors, are instrumental in achieving the requisite selectivity, sensitivity, and accuracy for its analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for this compound

The development of robust HPLC and UPLC methods is essential for the routine analysis of this compound. Given its structure, a dicarboxylic acid diamide (B1670390), several analytical strategies can be considered. As the compound lacks a strong chromophore, direct UV detection might offer limited sensitivity. Therefore, method development often explores derivatization or the use of alternative detection techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS).

For purity assessments, the primary goal is to develop a stability-indicating method capable of separating the main compound from any potential impurities, starting materials (e.g., adipic acid, dimethylamine), and degradation products. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are crucial for this purpose japsonline.comresearchgate.netresearchgate.net.

Method Development Considerations:

Column Selection: A reversed-phase C18 or C8 column is a common starting point for the separation of moderately polar compounds like this compound. The choice between different C18 phases (e.g., end-capped, polar-embedded) can influence the retention and selectivity of the separation. For UPLC methods, sub-2 µm particle size columns are employed to achieve higher resolution and faster analysis times.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate, formate, or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization of any acidic or basic impurities. Gradient elution is often preferred to effectively separate compounds with a range of polarities.

Detection: While low wavelength UV detection (e.g., 200-220 nm) might be feasible, its lack of specificity is a drawback. ELSD is a viable alternative as it provides a more uniform response for non-volatile analytes regardless of their optical properties. However, the most specific and sensitive detection is achieved by coupling the HPLC or UPLC system to a mass spectrometer (LC-MS). This allows for positive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. For aliphatic amines, which could be potential impurities, derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or phenylisothiocyanate (PITC) can be employed to enhance their detectability by UV or fluorescence detectors sigmaaldrich.comresearchgate.netthermofisher.com.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Hypothetical UPLC-MS Method Parameters:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 98% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) for [M+H]⁺ |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for this compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 200.28 g/mol , is amenable to GC analysis. GC coupled with a flame ionization detector (FID) can be used for purity assessment and quantification, while GC coupled with a mass spectrometer (GC-MS) provides definitive identification of the compound and its impurities.

The analysis of amides by GC can sometimes be challenging due to their polarity, which can lead to peak tailing. This can often be mitigated by using appropriate columns and derivatization if necessary. However, for a tertiary amide like this compound, direct analysis is generally feasible.

Method Development Considerations:

Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is a good starting point. For more polar compounds, a column with a higher content of cyanopropylphenyl or a polyethylene (B3416737) glycol (wax) phase might be beneficial plos.orgnih.gov.

Injector and Temperature Program: A split/splitless injector is typically used. The injector temperature should be high enough to ensure complete volatilization of the sample without causing thermal degradation. A temperature program for the GC oven is employed to separate the analytes based on their boiling points and interaction with the stationary phase. A typical program would start at a lower temperature and ramp up to a final temperature to elute all compounds of interest.

Carrier Gas: Helium is the most commonly used carrier gas, although hydrogen can be used to achieve faster analysis times.

Detection: FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon. For identification purposes, a mass spectrometer is the detector of choice. In electron ionization (EI) mode, the fragmentation pattern of this compound can be used for structural elucidation and confirmation. The mass spectrum is expected to show characteristic fragments resulting from the cleavage of the amide bonds and the aliphatic chain.

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Scan Range | m/z 40-400 |

Supramolecular Chemistry and Host Guest Interactions of N1,n1,n6,n6 Tetramethyladipamide

Hydrogen Bonding Capabilities of N1,N1,N6,N6-Tetramethyladipamide

The primary sites for hydrogen bonding in this compound are the oxygen atoms of the two carbonyl groups. These oxygen atoms can act as hydrogen bond acceptors. While the molecule itself lacks traditional hydrogen bond donors (like N-H or O-H groups), it can form hydrogen bonds with suitable donor molecules present in its environment.

The nature of these interactions is influenced by the steric hindrance from the N,N-dimethyl groups, which can affect the accessibility of the carbonyl oxygen atoms. The flexibility of the C6 alkyl chain allows the molecule to adopt various conformations, which can either facilitate or hinder the formation of intermolecular hydrogen bonds. In the solid state, one might expect to see intermolecular C-H···O hydrogen bonds, a weaker type of hydrogen bond that is increasingly recognized as significant in directing crystal packing.

In protein-ligand interactions, the amide carbonyl is a common hydrogen bond acceptor. nih.gov While specific studies on this compound are not prevalent, the general principles of hydrogen bonding in amides suggest that the carbonyl oxygen has a significant capacity to accept hydrogen bonds from donor groups. youtube.com The strength and geometry of these bonds would be critical in any potential host-guest complex involving this molecule.

Complexation Behavior of this compound with Metal Ions

The carbonyl oxygen atoms of the amide groups in this compound are potential coordination sites for metal ions. The flexible nature of the adipamide (B165785) backbone allows the two carbonyl groups to potentially act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two different metal centers.

The coordination of this compound with metal ions is expected to be primarily through the oxygen atoms of the carbonyl groups. Studies on analogous N,N,N',N'-tetramethylsuccinamide (a C4-chain diamide) with lanthanide nitrates have shown that the amide can act as both a chelating bidentate and a bridging bidentate ligand. nih.gov For the larger lanthanum and cerium ions, a 2:1 ligand-to-metal stoichiometry was observed, forming a polymeric structure. nih.gov For smaller lanthanides, a 3:2 ligand-to-metal dimeric structure was found. nih.gov

It is plausible that this compound would exhibit similar coordination modes. The longer, more flexible hexamethylene chain might allow for the formation of stable chelate rings with a wider range of metal ions, including transition metals. The coordination number and geometry of the resulting metal complexes would depend on the size and electronic properties of the metal ion, the counter-anion, and the solvent system used.

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate | Only one carbonyl oxygen coordinates to the metal center. | Most metal ions |

| Chelating Bidentate | Both carbonyl oxygens of a single molecule coordinate to the same metal center, forming a macrocyclic ring. | Lanthanides, Actinides, Transition Metals |

This table is based on the behavior of analogous molecules and general principles of coordination chemistry, as direct experimental data for this compound is limited.

The stoichiometry of metal complexes with this compound would be influenced by the coordination preferences of the metal ion and the steric bulk of the ligand. As seen with the related tetramethylsuccinamide, stoichiometries such as 2:1 and 3:2 (ligand:metal) are possible. nih.gov The longer adipamide chain might also allow for the formation of 1:1 complexes, particularly with larger metal ions where the ligand can wrap around the metal center.

The stability of these complexes would be governed by several factors, including the chelate effect (if applicable), the hardness/softness of the metal ion and the carbonyl oxygen donor, and the solvent environment. The formation of a stable chelate ring would significantly enhance the stability of the complex compared to monodentate coordination. The stability of lanthanide complexes with analogous N,N,N',N'-tetramethyl-dicarboxamide ligands has been shown to be influenced by the preorganization of the ligand. nih.gov

Table 2: Predicted Stability Trends for this compound Metal Complexes

| Metal Ion Type | Predicted Stability | Rationale |

|---|---|---|

| Hard Lewis Acids (e.g., Ln³⁺, Ca²⁺) | Moderate to High | The hard oxygen donor of the carbonyl group will have a favorable interaction with hard metal ions. |

| Borderline Lewis Acids (e.g., Cu²⁺, Zn²⁺) | Moderate | Favorable interactions are expected, though potentially weaker than with hard Lewis acids. |

This table represents predicted trends based on Hard-Soft Acid-Base (HSAB) theory and data from related systems.

Anion Recognition by this compound

This compound itself is not a primary candidate for strong anion recognition as it lacks strong hydrogen bond donating groups. However, when complexed with a metal ion, the resulting cationic complex could act as an anion receptor. In such a system, the bound metal ion would create a Lewis acidic site, and the amide C-H groups could be polarized to act as weak hydrogen bond donors. The recognition of the anion would then occur through a combination of electrostatic interactions and hydrogen bonding.

The flexible backbone of the ligand could allow the metal complex to adopt a conformation that creates a specific binding pocket for an anion of a particular size and shape. The selectivity would be determined by the geometric and electronic complementarity between the host complex and the guest anion.

Formation of Inclusion Compounds with this compound

The formation of inclusion compounds typically involves a host molecule with a pre-organized cavity and a guest molecule that fits within that cavity. Due to its flexible and acyclic nature, this compound is more likely to act as a guest molecule, being included within the cavity of a larger host, such as a cyclodextrin, calixarene, or cucurbituril.

The hydrophobic hexamethylene chain would be the primary site for inclusion within a hydrophobic cavity, while the polar amide groups could interact with the rim of the host molecule through hydrogen bonding or dipole-dipole interactions. The stability of such an inclusion complex would depend on the size and shape complementarity between the host and guest, as well as the intermolecular interactions established.

Self-Assembly Principles Involving this compound

Self-assembly is driven by non-covalent interactions that lead to the spontaneous organization of molecules into ordered structures. For this compound, self-assembly could be driven by a combination of weak C-H···O hydrogen bonds and van der Waals interactions between the alkyl chains.

The flexibility of the molecule allows for various packing arrangements in the solid state or in solution. It is conceivable that in non-polar solvents, the polar amide groups would aggregate to minimize contact with the solvent, leading to the formation of micelles or other aggregates. In the presence of metal ions, coordination-driven self-assembly could lead to the formation of coordination polymers or discrete metallosupramolecular architectures. The final structure of the self-assembled entity would be highly dependent on factors such as solvent, temperature, and the presence of other interacting species.

Applications of N1,n1,n6,n6 Tetramethyladipamide in Materials Science and Polymer Chemistry

N1,N1,N6,N6-Tetramethyladipamide as a Monomer or Cross-linking Agent

The utility of a molecule as a monomer or cross-linking agent in polymerization is fundamentally dependent on the presence of reactive functional groups. In the case of polyamides like Nylon, polymerization occurs through the condensation reaction between diamines and dicarboxylic acids, or the ring-opening polymerization of lactams. numberanalytics.com These reactions rely on the presence of primary or secondary amines and amides, which contain reactive N-H protons. numberanalytics.comchemistrysteps.com

This compound is classified as a tertiary amide, meaning the nitrogen atoms are bonded to two methyl groups and a carbonyl group, leaving no N-H protons. numberanalytics.com The absence of these reactive hydrogens renders the amide groups in this compound chemically inert under standard polycondensation conditions. chemistrysteps.com They cannot act as nucleophiles to attack electrophilic centers like those in acid chlorides or esters to propagate a polymer chain or form cross-links.

For a molecule to function as a cross-linking agent, it must possess at least two functional groups capable of reacting with the polymer backbone. rsc.org While structurally similar secondary amides, such as N,N′-(hexane-1,6-diyl)diacrylamide (HDBPA), can be used to cross-link polymers like polystyrene, this is due to the reactivity of their N-H bonds. Because this compound lacks these, it is not suitable as a cross-linking agent in conventional polymer systems.

Integration of this compound into Polymer Backbones

Integrating a monomer into a polymer backbone typically requires it to have two or more reactive sites that can form covalent bonds with other monomers. As established, the tertiary amide groups of this compound are largely unreactive in common polymerization schemes. chemistrysteps.comlibretexts.org Therefore, incorporating this specific molecule into a polymer backbone is not straightforward.

However, polymers containing tertiary amides can be synthesized through alternative routes. For instance, the cationic ring-opening polymerization (CROP) of 2-oxazolines can produce polymers with tertiary amide groups. rsc.org Similarly, poly(N,N-dimethyl acrylamide) contains tertiary amide groups, but it is synthesized from the N,N-dimethyl acrylamide (B121943) monomer via free-radical polymerization. rsc.org These methods build the polymer from monomers that already contain the tertiary amide functionality, rather than using a diamide (B1670390) like this compound as a building block.

While direct polymerization is not feasible, advanced and highly specific catalytic systems are being developed for the cleavage of robust C-N bonds in tertiary amides. nih.govrsc.orgrsc.org In principle, such a reaction could be adapted to break the amide bond and form more reactive intermediates, but this remains a highly specialized area of research and is not a common method for polymer synthesis.

Use of this compound in Polymer Additives and Modifiers

While its chemical inertness prevents its use as a reactive monomer, it opens possibilities for its application as a non-reactive polymer additive. Tertiary amides are known to be effective polar aprotic solvents. This property suggests that this compound could function as a processing aid or plasticizer in some polymer systems. Its role would be to improve processability or modify the physical properties of the final material, such as flexibility, by physically separating the polymer chains rather than chemically reacting with them.

The comparison in properties between primary, secondary, and tertiary amides is significant here. Primary and secondary amides can form strong hydrogen bonds, leading to higher melting points and specific solubility characteristics. numberanalytics.com Tertiary amides, lacking hydrogen bond donors, generally have lower melting points and different solvency power, which could be leveraged to modify the properties of a host polymer matrix. numberanalytics.comnumberanalytics.com

Development of Functional Materials Utilizing this compound Derivatives

The development of functional materials often relies on modifying a core chemical structure to introduce desired properties. While this compound itself has limited reactivity, it can serve as a precursor for the synthesis of derivatives. Research into the cleavage of tertiary amides, although challenging, can yield reactive intermediates like acyl fluorides. nih.gov These intermediates could then be reacted with various nucleophiles to create a new family of functionalized molecules derived from the original adipamide (B165785) structure.

For example, N-(2-arylethyl)-2-methylprop-2-enamides, which are secondary amides, have been synthesized and used as functionalized templates for creating molecularly imprinted polymers. mdpi.com A similar strategy could theoretically be applied to derivatives of this compound, should a viable pathway to functionalize its aliphatic backbone or transform its amide groups be developed.

Table 1: Potential Derivative Pathways and Functional Applications

| Derivative Class | Synthetic Approach | Potential Functionality |

| Functionalized Diamines | Reduction of amide groups (e.g., using LiAlH₄). | Monomers for polyamides, epoxy hardeners, building blocks for chelating agents. |

| Polyols | Reduction of amide groups followed by modification of the alkyl chain. | Monomers for polyesters and polyurethanes. |

| Modified Aliphatic Chain | Halogenation or other functionalization of the central hexane (B92381) chain. | Introduction of reactive sites for grafting or cross-linking. |

Supramolecular Polymers Featuring this compound Moieties

Supramolecular chemistry involves non-covalent interactions, such as hydrogen bonding, to create large, ordered structures. nih.gov The defining feature of many supramolecular assemblies is the hydrogen bond, a force that this compound cannot contribute as a donor. chemistrysteps.com Supramolecular assemblies in other amide-containing systems often rely on N-H···O or N-H···N hydrogen bonds to form well-defined structures like sheets or helices. nih.gov

However, the carbonyl oxygen atoms in this compound can act as hydrogen bond acceptors. This means it could potentially interact with other molecules that are strong hydrogen bond donors. In such a system, the diamide would not be the primary driver of self-assembly but could be incorporated into a larger supramolecular structure, potentially influencing its morphology and properties by disrupting or altering the hydrogen-bonding network. The flexibility of its central alkyl chain could also bring a degree of conformational adaptability to such an assembly.

Environmental Fate and Degradation Pathways of N1,n1,n6,n6 Tetramethyladipamide

Hydrolytic Degradation of N1,N1,N6,N6-Tetramethyladipamide in Aquatic Environments

The hydrolytic degradation of this compound in aquatic environments is a key process influencing its persistence. Amide bonds, in general, are susceptible to hydrolysis, which involves the cleavage of the bond by water. However, the rate of this reaction is significantly influenced by the substitution pattern of the amide.

This compound is a tertiary amide, meaning the nitrogen atom of the amide group is bonded to two alkyl groups (in this case, methyl groups). This substitution provides considerable steric hindrance around the carbonyl carbon, making it less accessible to nucleophilic attack by water. Consequently, tertiary amides are generally more resistant to hydrolysis than primary or secondary amides under neutral pH conditions. arkat-usa.org

Table 1: General Comparison of Amide Hydrolysis Rates

| Amide Type | General Structure | Relative Rate of Hydrolysis (Neutral pH) |

| Primary | R-CO-NH₂ | Fastest |

| Secondary | R-CO-NHR' | Intermediate |

| Tertiary | R-CO-NR'R" | Slowest |

This table provides a generalized comparison. Actual rates depend on specific structures and reaction conditions.

Given the structure of this compound, with two tertiary amide groups on a flexible aliphatic chain, its hydrolytic degradation in typical environmental aquatic systems (pH 6-8) is expected to be a slow process.

Biodegradation of this compound by Microorganisms

The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. The susceptibility of a chemical to microbial degradation depends on its structure and the presence of microorganisms with the necessary enzymatic machinery.

While specific studies on the biodegradation of this compound are limited, information on related compounds, such as other amides and polyamides, provides some insights. Generally, the amide bond is biodegradable; however, factors like high molecular weight, crystallinity, and the degree of substitution can reduce the rate of biodegradation. researchgate.net

This compound is a relatively small molecule with a linear aliphatic backbone, which may favor biodegradability compared to larger, more complex polyamides. However, the tertiary nature of its amide groups could present a challenge for some microorganisms. Some tertiary amines have been found to be not readily biodegradable. researchgate.net

Research on the biodegradation of N,N-dimethylformamide (DMF), a structurally related solvent with a tertiary amide group, has shown that various bacteria can utilize it as a source of carbon and nitrogen. bohrium.combiorxiv.orgnih.gov These microorganisms typically possess enzymes called N,N-dimethylformamidase (DMFase) that catalyze the initial hydrolysis of the amide bond. nih.gov It is plausible that similar enzymatic pathways could be involved in the degradation of this compound.

The biodegradation of some polyamides is known to be initiated by enzymes that break the amide linkages. mdpi.comnurel.com However, synthetic polyamides are often more resistant to biodegradation than their natural counterparts due to their high crystallinity and strong intermolecular forces. researchgate.net

Table 2: Factors Influencing the Biodegradation of Amides

| Factor | Influence on Biodegradation Rate | Relevance to this compound |

| Molecular Weight | Lower molecular weight generally increases bioavailability and degradation rate. | As a relatively small molecule, this may favor its biodegradation. |

| Substitution | Tertiary amides can be more resistant to enzymatic attack than primary or secondary amides. | The tertiary amide structure could hinder biodegradation. |

| Solubility | Higher water solubility can increase availability to microorganisms. | Information on its water solubility is needed for a full assessment. |

| Presence of Adapted Microorganisms | The presence of microbial communities with the appropriate enzymes is crucial. | The existence of DMF-degrading bacteria suggests that microorganisms capable of degrading tertiary amides exist. bohrium.combiorxiv.orgnih.gov |

Photodegradation of this compound in the Environment

Photodegradation, the breakdown of chemicals by light, can be a significant environmental fate process. This can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and produce reactive species that then degrade the chemical.

This compound, being an aliphatic diamide (B1670390), is not expected to absorb a significant amount of light in the solar spectrum reaching the Earth's surface (wavelengths > 290 nm). Therefore, direct photodegradation is likely to be a minor degradation pathway.

Indirect photodegradation, however, could play a more important role. In natural waters, dissolved organic matter, such as humic and fulvic acids, and nitrate (B79036) ions can act as photosensitizers. acs.orgnih.govresearchgate.net Upon absorbing sunlight, these substances can generate highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, which can react with and degrade a wide range of organic compounds, including amides and amines. acs.orgnih.gov Studies on the photodegradation of amine drugs have shown that they can be degraded by hydroxyl radicals generated from nitrate photolysis. acs.orgnih.gov

The rate of indirect photodegradation of this compound would depend on the concentration of these photosensitizers in the environment and the reactivity of the compound with the generated radicals.

Metabolites and Transformation Products of this compound

The degradation of this compound through hydrolytic, biological, or photolytic processes would lead to the formation of various metabolites and transformation products.

Based on the structure of the parent compound, the initial degradation step is likely the cleavage of one or both of the amide bonds.

Hydrolytic and Biodegradation Metabolites: The hydrolysis or enzymatic cleavage of an amide bond in this compound would likely yield adipic acid and dimethylamine (B145610) .

This compound + H₂O → N,N-dimethyl-6-amino-6-oxohexanoic acid + Dimethylamine

N,N-dimethyl-6-amino-6-oxohexanoic acid + H₂O → Adipic acid + Dimethylamine

Further degradation of adipic acid and dimethylamine would then proceed through established metabolic pathways.

Photodegradation Products: The reaction with hydroxyl radicals during indirect photodegradation could lead to a more complex mixture of transformation products. The reaction could involve hydrogen abstraction from the alkyl chain or the methyl groups, leading to the formation of various oxidized products. The specific products would depend on the reaction conditions.

Environmental Monitoring and Detection of this compound

The detection and quantification of this compound in environmental samples such as water, soil, and sediment are essential for assessing its occurrence and fate. Due to its likely low concentrations in the environment, sensitive analytical methods are required.

Commonly used techniques for the analysis of organic micropollutants, including amides, involve a sample preparation step followed by chromatographic separation and detection.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a widely used technique to extract and concentrate trace organic compounds from aqueous samples. The choice of sorbent material would depend on the polarity of this compound.

Liquid-Liquid Extraction (LLE): This technique can also be used, often with solvents like dichloromethane, to extract the compound from water samples.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. google.com Given the potential for this compound to be sufficiently volatile, GC-MS would be a suitable analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the method of choice. This technique is highly sensitive and selective and is widely used for the analysis of a broad range of environmental contaminants.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass-based detection. | Potentially suitable if the compound is sufficiently volatile and thermally stable. google.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity, followed by highly selective and sensitive mass-based detection. | A highly suitable and powerful technique for trace analysis of this type of compound in complex environmental matrices. |

Future Research Directions and Outlook for N1,n1,n6,n6 Tetramethyladipamide

Emerging Applications of N1,N1,N6,N6-Tetramethyladipamide

The exploration of this compound's applications is still in a nascent stage, with no specific "emerging applications" prominently featured in current research. However, based on its chemical structure—a diamide (B1670390) with a flexible hexamethylene spacer and four N-methyl groups—several potential areas of use can be hypothesized, providing a roadmap for future investigation.

Potential areas for investigation include its use as a specialty solvent, a building block for novel polymers, or as a ligand in coordination chemistry. Its amide functionalities suggest possible utility in applications where hydrogen bonding and polarity are important.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of foundational data. Researchers looking to explore this compound will need to conduct fundamental studies to characterize its reactivity, toxicological profile, and performance in various systems.

This challenge, however, directly translates into a significant opportunity. The field is open for pioneering research that could define the potential uses of this compound. Key opportunities lie in:

Synthesis and Process Optimization: Developing novel, efficient, and sustainable synthetic routes for this compound could make it more accessible for research and potential commercial use.

Fundamental Property Characterization: A comprehensive study of its physical and chemical properties is needed to predict its behavior and identify suitable applications.

Exploratory Application Screening: Systematic testing of the compound in various roles, such as a solvent, a monomer, or a performance additive, could uncover valuable functionalities.

Potential for this compound in Interdisciplinary Studies

The structure of this compound suggests potential for its application in a variety of scientific fields, fostering interdisciplinary research.

Table 1: Potential Interdisciplinary Research Areas for this compound

| Field of Study | Potential Role of this compound |

| Materials Science | Monomer for the synthesis of novel polyamides with tailored properties. |

| Organic Chemistry | High-boiling point, polar aprotic solvent for specialized chemical reactions. |

| Supramolecular Chemistry | Building block for the construction of self-assembling systems or host-guest complexes. |

| Industrial Chemistry | Performance additive in formulations such as coatings, lubricants, or engineering plastics. |

The journey to unlock the full potential of this compound will require a concerted effort from researchers across various disciplines. The initial steps will involve laying the groundwork of fundamental chemical knowledge, from which innovative applications may one day emerge.

Q & A

Q. What are the established synthetic routes for N1,N1,N6,N6-Tetramethyladipamide, and how do reaction conditions influence yield?

The synthesis of structurally analogous quaternary ammonium compounds (e.g., N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride) involves quaternization of a diamine precursor using alkyl halides like methyl chloride under controlled temperature and solvent conditions . For this compound, a similar approach may apply, where adipamide derivatives are methylated via nucleophilic substitution. Key variables include:

- Reagent stoichiometry : Excess methylating agents improve methylation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Moderate heating (40–60°C) balances kinetics and side-product formation. Yield optimization typically requires iterative adjustments to these parameters, validated by NMR and mass spectrometry .

Q. What characterization techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR identify methyl group positions and symmetry in the adipamide backbone.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] or [M-Cl] ions for charged derivatives).

- Elemental analysis : Validates C, H, N, and Cl content (e.g., CHClNO for related compounds ). Comparative data from analogous compounds (e.g., bond angles in Fe(II) coordination polymers ) can inform structural modeling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies often arise from:

- Sample purity : Impurities from incomplete methylation or side reactions (e.g., overalkylation) alter solubility profiles.

- Hydration states : Hydrated vs. anhydrous forms (e.g., dihydrates in ) exhibit divergent stability. Methodological solutions :

- Conduct differential scanning calorimetry (DSC) to detect hydration transitions.

- Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to quantify impurities. Cross-reference with predicted properties (e.g., density: ~1.1 g/cm, pKa: ~0.5) from analogous tert-butylphenyl derivatives .

Q. What experimental strategies optimize this compound for drug delivery applications?

The compound’s potential in drug delivery hinges on:

- Surfactant properties : Critical micelle concentration (CMC) can be measured via surface tension assays.

- Hydrophobic drug compatibility : Test encapsulation efficiency using fluorescent probes (e.g., Nile Red) . Key challenges :

- Cytotoxicity : Evaluate biocompatibility via MTT assays on mammalian cell lines.

- pH stability : Assess degradation kinetics in simulated physiological buffers (pH 4–8).

Q. How do coordination geometries of metal complexes involving this compound ligands influence their spin-crossover behavior?

Structural studies on Fe(II) coordination polymers reveal ligand geometry (e.g., N1–Fe1–N6 bond angles: 86.04°–93.96°) directly impacts spin states . For adipamide derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.